Cas no 1778264-38-2 (2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol)

2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol structure
1778264-38-2 structure
商品名:2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol
CAS番号:1778264-38-2
MF:C13H22N2O2
メガワット:238.325983524323
CID:6140895
PubChem ID:116802533

2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol 化学的及び物理的性質

名前と識別子

    • 1778264-38-2
    • 2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol
    • EN300-718470
    • インチ: 1S/C13H22N2O2/c1-10(2)15-9-11(8-14-15)17-13-7-5-3-4-6-12(13)16/h8-10,12-13,16H,3-7H2,1-2H3
    • InChIKey: WQYGEHXOZFFMNL-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=NN(C=1)C(C)C)C1CCCCCC1O

計算された属性

  • せいみつぶんしりょう: 238.168127949g/mol
  • どういたいしつりょう: 238.168127949g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 236
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-718470-1.0g
2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol
1778264-38-2
1g
$0.0 2023-06-06

2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol 関連文献

2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-olに関する追加情報

Comprehensive Overview of 2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol (CAS No. 1778264-38-2)

The compound 2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol (CAS No. 1778264-38-2) is a chemically synthesized molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This cycloheptanol derivative features a pyrazole moiety linked via an ether bridge, making it a subject of interest in medicinal chemistry, agrochemical research, and material science. Its systematic name, though complex, highlights the presence of a propan-2-yl group attached to the pyrazole ring, which contributes to its steric and electronic characteristics.

In the context of modern research, 2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol is often explored for its potential as a bioactive scaffold. Researchers are particularly interested in its ability to interact with biological targets, such as enzymes or receptors, due to the hydrogen-bonding capabilities of the hydroxyl group and the aromatic properties of the pyrazole ring. This dual functionality makes it a promising candidate for drug discovery, especially in the development of small-molecule inhibitors or modulators for therapeutic applications.

The synthesis of CAS No. 1778264-38-2 typically involves multi-step organic reactions, including etherification and cyclization processes. Recent advancements in green chemistry have also prompted investigations into more sustainable synthetic routes, aligning with the global push toward environmentally friendly practices. This compound’s stability under various conditions makes it suitable for further derivatization, which is a key focus for chemists aiming to expand its utility.

From an industrial perspective, 2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol has potential applications in the agrochemical sector. Its structural motifs resemble those found in certain pesticides and herbicides, suggesting possible uses in crop protection. Additionally, its lipophilic nature could enhance the bioavailability of agrochemical formulations, a topic of high relevance given the growing demand for sustainable agriculture solutions.

In material science, the compound’s rigid-flexible hybrid structure offers intriguing possibilities for the design of functional materials. For instance, its incorporation into polymeric matrices could improve mechanical properties or introduce specific interactions at the molecular level. This aligns with current trends in smart materials development, where tunable chemical structures are highly sought after.

Given the rising interest in AI-driven drug discovery and computational chemistry, CAS No. 1778264-38-2 has also been the subject of in silico studies. Researchers leverage molecular docking and quantum mechanical calculations to predict its behavior in biological systems, reducing the need for extensive lab experimentation. This approach resonates with the broader scientific community’s shift toward data-driven research methodologies.

Safety and regulatory considerations for 2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol are paramount, especially as its applications expand. While it is not classified as a hazardous substance, proper handling protocols must be followed to ensure workplace safety. This aspect is critical for industries aiming to comply with REACH and other global regulatory frameworks.

In summary, 2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol (CAS No. 1778264-38-2) represents a versatile compound with broad potential across multiple disciplines. Its unique chemical architecture, combined with the growing emphasis on sustainability and innovation, positions it as a molecule of enduring interest in both academic and industrial settings.

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